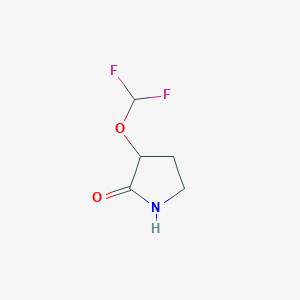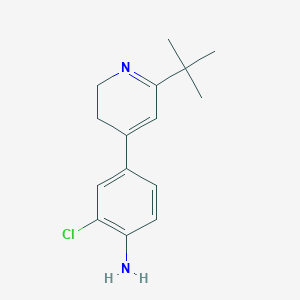
4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline is an organic compound that features a tert-butyl group, a dihydropyridine ring, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyridine derivative with tert-butyl halides, followed by chlorination and subsequent amination to introduce the aniline group . The reaction conditions often require the use of catalysts such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactor systems has been reported to facilitate the direct introduction of tert-butoxycarbonyl groups into organic compounds, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like toluene or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group and dihydropyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
4-tert-Butylphenol: A simpler compound with a single tert-butyl group, used in the synthesis of other organic molecules.
2,4,6-Di-tert-butylphenol: Another antioxidant compound with two tert-butyl groups, commonly used in industrial applications.
Uniqueness
4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline stands out due to its combination of a dihydropyridine ring and a chloroaniline moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H19ClN2 |
|---|---|
Molecular Weight |
262.78 g/mol |
IUPAC Name |
4-(6-tert-butyl-2,3-dihydropyridin-4-yl)-2-chloroaniline |
InChI |
InChI=1S/C15H19ClN2/c1-15(2,3)14-9-11(6-7-18-14)10-4-5-13(17)12(16)8-10/h4-5,8-9H,6-7,17H2,1-3H3 |
InChI Key |
SLFLLJGYPOZIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NCCC(=C1)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


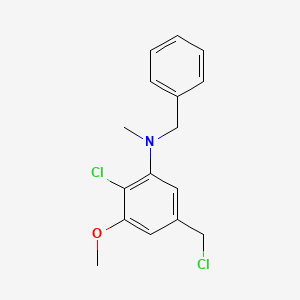
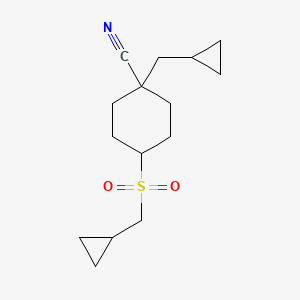
![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)
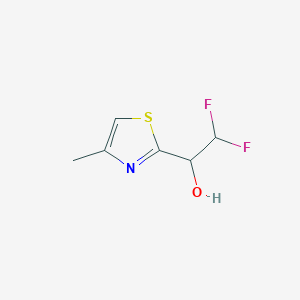
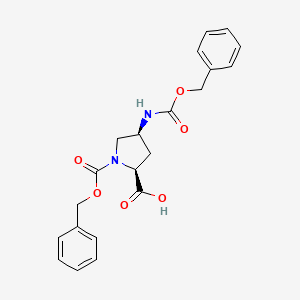
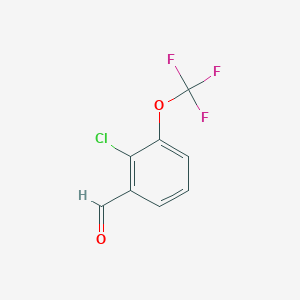
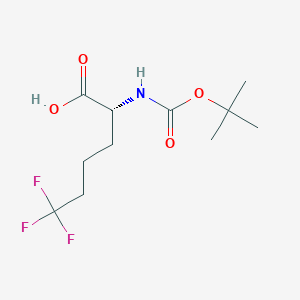

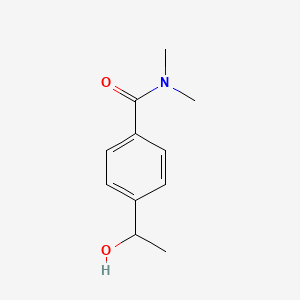
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090852.png)
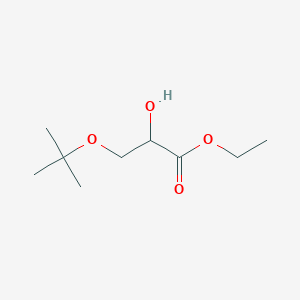
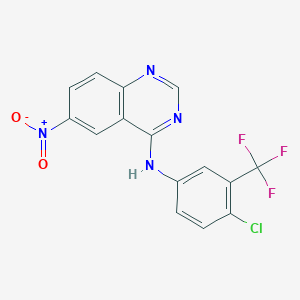
![1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone](/img/structure/B13090871.png)
